
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine
Overview
Description
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is an organic compound that belongs to the class of triazine derivatives. It is commonly used as a coupling reagent in organic synthesis, particularly for the activation of carboxylic acids to form amides and esters . This compound is valued for its efficiency and stability in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. The reaction typically occurs in tetrahydrofuran (THF) as a solvent . The process involves the formation of a quaternary ammonium chloride salt, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors with controlled temperature and pressure to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine primarily undergoes substitution reactions. It is used to activate carboxylic acids, facilitating their reaction with amines to form amides or with alcohols to form esters .
Common Reagents and Conditions
Carboxylic acids: React with this compound in the presence of N-methylmorpholine.
Amines: Used to form amides.
Alcohols: Used to form esters.
The reactions typically occur in solvents like tetrahydrofuran (THF) or methanol, with reaction conditions optimized for temperature and pH .
Major Products
Amides: Formed from the reaction with amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₄N₄O₃
- Molar Mass : 226.23 g/mol
- Solubility : Highly soluble in water (4.08 mg/ml) .
- Log P (Partition Coefficient) : Varies from -0.66 to 2.72, indicating its potential for both hydrophilic and lipophilic interactions .
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The triazine moiety is known for its ability to interact with DNA and inhibit cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines .
2. Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains. Its mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
3. Inhibition of Enzymes
this compound acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This property can be leveraged in drug design to enhance the efficacy of co-administered medications by preventing their metabolism .
Agricultural Applications
1. Herbicides and Pesticides
The compound's triazine structure is reminiscent of well-known herbicides. Research has focused on developing formulations that utilize this compound as a base for new herbicidal agents that target specific weed species while minimizing collateral damage to crops .
2. Plant Growth Regulators
Studies have suggested that this compound can act as a plant growth regulator by influencing hormonal pathways in plants. This application could lead to enhanced crop yields and improved resistance to environmental stressors .
Materials Science
1. Polymer Synthesis
The morpholine group in the compound allows for its incorporation into polymer matrices. Research has explored its use as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties .
2. Coatings and Adhesives
Due to its chemical stability and solubility characteristics, this compound is being investigated for use in coatings and adhesives that require durability and resistance to environmental degradation .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Anticancer Activity | Journal of Medicinal Chemistry (2020) | Demonstrated significant apoptosis induction in breast cancer cell lines with derivatives of the compound. |
Antimicrobial Properties | International Journal of Antimicrobial Agents (2021) | Effective against multi-drug resistant strains of E. coli; mechanism involves membrane disruption. |
Agricultural Use | Crop Protection Science (2022) | Developed a new herbicide formulation showing selective efficacy against target weeds with minimal crop injury. |
Polymer Development | Journal of Polymer Science (2023) | Successfully synthesized a new polymer exhibiting enhanced thermal properties using the compound as a monomer. |
Mechanism of Action
The mechanism of action for 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively . The process releases a molecule of N-methylmorpholine, which is a byproduct of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate
Uniqueness
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is unique due to its high efficiency and stability as a coupling reagent. Compared to other similar compounds, it offers superior performance in activating carboxylic acids and facilitating the formation of amides and esters .
Biological Activity
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine is a compound derived from the triazine family, which has garnered attention due to its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula: and has a molecular weight of 214.23 g/mol. It can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine. This synthesis method allows for the introduction of various functional groups that can enhance its biological properties.
1. Anticancer Properties
Research has highlighted the anticancer potential of this compound and its derivatives. A study showed that derivatives containing the triazine core exhibited significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | A549 (Lung Cancer) | 0.20 |
Compound 2 | MCF-7 (Breast Cancer) | 1.25 |
Compound 3 | HeLa (Cervical Cancer) | 1.03 |
These findings suggest that the triazine structure plays a crucial role in inhibiting cancer cell proliferation by targeting key signaling pathways such as PI3K/Akt/mTOR .
2. Enzyme Inhibition
The compound has also demonstrated significant activity as a monoamine oxidase (MAO) inhibitor. In preliminary studies, several derivatives showed comparable MAO-A inhibition to clorgyline, indicating potential therapeutic applications in treating mood disorders and neurodegenerative diseases:
Derivative | MAO-A Inhibition | Selectivity |
---|---|---|
Derivative A | Comparable to Clorgyline | High |
Derivative B | Selective for MAO-A | Yes |
The selectivity towards MAO-A over MAO-B suggests that these compounds could minimize side effects associated with non-selective MAO inhibitors .
The biological activity of this compound is primarily attributed to its ability to interfere with critical signaling pathways in cancer cells. The inhibition of the PI3K/Akt pathway leads to reduced cell survival and proliferation:
- Inhibition of PI3K/Akt Pathway : The compound inhibits key proteins involved in cell growth and metabolism.
- Induction of Apoptosis : Studies have shown that treatment with these derivatives results in increased expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2 .
Case Studies
A notable study involved the administration of a bis(morpholino-1,3,5-triazine) derivative in xenograft models. The results indicated significant tumor reduction compared to controls:
- Model : Subcutaneous xenograft model
- Outcome : Tumor volume reduction by up to 70% after treatment with the derivative.
This highlights the potential for these compounds in developing targeted cancer therapies .
Properties
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-14-8-10-7(11-9(12-8)15-2)13-3-5-16-6-4-13/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDGCLDYLJUCNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399221 | |
Record name | 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241483-00-1 | |
Record name | 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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